molecular formula C14H16N2O4S B13199506 (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione

(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione

Cat. No.: B13199506
M. Wt: 308.35 g/mol
InChI Key: MQWWTKOTVRSWRF-ZIAGYGMSSA-N
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Description

(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiolane ring, a pyrazole moiety, and a benzyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring and the introduction of the pyrazole and benzyl groups. Common synthetic routes may involve:

    Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Pyrazole Moiety: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Benzyl Group Addition: The benzyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets in biological systems. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The thiolane ring and benzyl group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-[(1-Phenyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione: Similar structure but with a phenyl group instead of a benzyl group.

    (3S,4S)-3-[(1-Methyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs. The presence of the benzyl group, in particular, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

(3S,4S)-4-(1-benzylpyrazol-4-yl)oxy-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C14H16N2O4S/c17-13-9-21(18,19)10-14(13)20-12-6-15-16(8-12)7-11-4-2-1-3-5-11/h1-6,8,13-14,17H,7,9-10H2/t13-,14-/m1/s1

InChI Key

MQWWTKOTVRSWRF-ZIAGYGMSSA-N

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)OC2=CN(N=C2)CC3=CC=CC=C3)O

Canonical SMILES

C1C(C(CS1(=O)=O)OC2=CN(N=C2)CC3=CC=CC=C3)O

Origin of Product

United States

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